An In-depth Technical Guide to the Chemical Properties of 6-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine
An In-depth Technical Guide to the Chemical Properties of 6-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine
This technical guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and the potential biological significance of 6-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of novel heterocyclic scaffolds. Given the limited direct literature on this specific molecule, this guide synthesizes information from related structures and established chemical principles to provide a robust theoretical framework.
Introduction: The Pyrrolo[3,2-c]pyridine Scaffold
The pyrrolo[3,2-c]pyridine core, an isomer of azaindole, represents a significant pharmacophore in medicinal chemistry.[1] Derivatives of this heterocyclic system have demonstrated a wide range of biological activities, including potent anticancer and anti-inflammatory properties.[2] The fusion of a pyrrole ring to the pyridine nucleus creates a unique electronic environment that is of considerable interest for the development of targeted therapeutics, particularly kinase inhibitors.[2] The introduction of a methoxy group at the 6-position and a nitro group at the 3-position is anticipated to modulate the electronic properties and biological activity of the parent scaffold, making 6-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine a compelling, albeit currently theoretical, target for synthesis and evaluation.
Proposed Synthesis and Methodologies
A plausible synthetic route to 6-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine can be envisioned starting from commercially available pyridine precursors. The key challenge lies in the construction of the pyrrole ring onto the pre-functionalized pyridine core. Based on established methodologies for the synthesis of azaindoles, a modified Bartoli indole synthesis or a Leimgruber-Batcho approach appears to be the most viable strategies.
Synthetic Pathway Overview
The proposed synthesis commences with the nitration of a suitable 6-methoxypyridine derivative, followed by the introduction of a functional group that can be elaborated into the pyrrole ring. A potential retrosynthetic analysis is outlined below:
Caption: Retrosynthetic analysis for the proposed synthesis.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Methyl-6-methoxy-3-nitropyridine
This starting material can be prepared from 2-chloro-6-methoxypyridine through nitration followed by a coupling reaction to introduce the methyl group, or alternatively from 2-amino-6-methoxypyridine. A plausible route involves the nitration of 2-chloro-6-methoxypyridine.
-
Nitration: To a solution of 2-chloro-6-methoxypyridine in concentrated sulfuric acid, cautiously add fuming nitric acid at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product, 2-chloro-6-methoxy-3-nitropyridine.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
-
Methylation: The 2-chloro group can then be substituted with a methyl group using an appropriate organometallic reagent (e.g., methylmagnesium bromide) in the presence of a suitable catalyst.
Step 2: Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a powerful method for constructing indoles from o-nitrotoluenes and their heterocyclic analogs.[3][4]
-
Enamine Formation: React 2-Methyl-6-methoxy-3-nitropyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine. This reaction typically involves heating the mixture to form the corresponding enamine.[3]
-
Reductive Cyclization: The resulting enamine is then subjected to reductive cyclization. A variety of reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or iron in acetic acid.[3][5]
-
Purification: The crude product is purified by column chromatography on silica gel to yield 6-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine.
Caption: Proposed workflow for the synthesis of the target compound.
Predicted Chemical and Spectroscopic Properties
The chemical properties of 6-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine are expected to be significantly influenced by the interplay of the electron-donating methoxy group and the strongly electron-withdrawing nitro group.
Electronic Effects and Reactivity
The nitro group at the 3-position of the pyrrole ring will render the pyrrole moiety electron-deficient. This deactivation will make the pyrrole ring less susceptible to electrophilic aromatic substitution compared to the parent 1H-pyrrolo[3,2-c]pyridine. Conversely, the pyridine ring, already electron-deficient, will be further deactivated towards electrophilic attack. The methoxy group at the 6-position will partially counteract this deactivation on the pyridine ring.
Nucleophilic aromatic substitution may be possible on the pyridine ring, particularly if a suitable leaving group is present. The nitro group on the pyrrole ring will also activate the pyrrole C-H bonds towards nucleophilic attack under certain conditions.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on known values for related pyrrolo[3,2-c]pyridine derivatives and general spectroscopic principles.[6][7][8]
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | br s | 1H | N1-H | The N-H proton of the pyrrole ring is expected to be deshielded and appear as a broad singlet. |
| ~8.8 | s | 1H | H2 | The proton at the 2-position of the pyrrole ring will be significantly deshielded by the adjacent nitro group. |
| ~8.5 | d | 1H | H4 | The proton at the 4-position of the pyridine ring is expected to be a doublet. |
| ~7.2 | d | 1H | H7 | The proton at the 7-position of the pyridine ring will be a doublet, likely coupled to H4. |
| ~4.0 | s | 3H | OCH₃ | The methoxy protons will appear as a sharp singlet in the typical region for such groups. |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C6 | The carbon bearing the methoxy group will be shifted downfield. |
| ~145 | C7a | A quaternary carbon at the ring junction. |
| ~140 | C3 | The carbon bearing the nitro group will be significantly deshielded. |
| ~135 | C4 | A pyridine ring carbon. |
| ~125 | C3a | The other quaternary carbon at the ring junction. |
| ~120 | C2 | The C2 carbon of the pyrrole ring will be influenced by the adjacent nitro group. |
| ~105 | C7 | A pyridine ring carbon. |
| ~55 | OCH₃ | The carbon of the methoxy group. |
Infrared (IR) Spectroscopy:
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N-H stretch: A broad absorption band is expected around 3300-3400 cm⁻¹.
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C-H aromatic stretch: Weak to medium bands in the 3000-3100 cm⁻¹ region.
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N-O stretch (nitro group): Strong, characteristic asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
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C=C and C=N stretching: Multiple bands in the 1600-1450 cm⁻¹ region, characteristic of the aromatic rings.
-
C-O stretch (methoxy): A strong band around 1250-1200 cm⁻¹.
Mass Spectrometry (MS):
-
The molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of C₈H₇N₃O₃.
-
Common fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the methoxy group (OCH₃).
Potential Biological Significance and Applications
The pyrrolopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives showing potent biological activity.[2] The introduction of a nitro group can further enhance or modulate this activity.[9][10][11]
Kinase Inhibition
Many pyrrolopyridine derivatives have been developed as kinase inhibitors, targeting enzymes crucial for cell signaling pathways implicated in cancer and inflammatory diseases.[2] The 1H-pyrrolo[3,2-c]pyridine core can act as a hinge-binding motif, mimicking the adenine core of ATP. The substituents at the 3 and 6 positions can be tailored to achieve selectivity and potency against specific kinases.
Anticancer and Anti-inflammatory Potential
Given the established anticancer and anti-inflammatory activities of related pyrrolopyridine derivatives, 6-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine is a promising candidate for evaluation in these therapeutic areas.[2][6] The nitro group, while sometimes associated with toxicity, is also a key pharmacophore in several approved drugs and can contribute to the mechanism of action.[9][10][12][13]
Caption: Potential therapeutic applications of the target molecule.
Conclusion
While direct experimental data for 6-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine is not currently available in the public domain, this technical guide provides a comprehensive theoretical framework based on the established chemistry of related compounds. The proposed synthetic route, utilizing a Leimgruber-Batcho indole synthesis, offers a viable pathway for its preparation. The predicted spectroscopic and chemical properties provide a foundation for its characterization and further investigation. The rich medicinal chemistry of the pyrrolopyridine scaffold suggests that this novel derivative holds significant potential as a lead compound for the development of new therapeutic agents, particularly in the areas of oncology and inflammation. Further synthetic and biological studies are warranted to validate these predictions and unlock the full potential of this intriguing molecule.
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